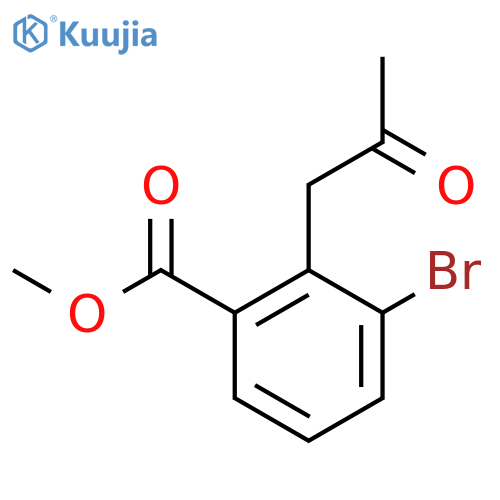Cas no 1804063-27-1 (Methyl 3-bromo-2-(2-oxopropyl)benzoate)

1804063-27-1 structure
商品名:Methyl 3-bromo-2-(2-oxopropyl)benzoate
CAS番号:1804063-27-1
MF:C11H11BrO3
メガワット:271.107242822647
CID:4950903
Methyl 3-bromo-2-(2-oxopropyl)benzoate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-bromo-2-(2-oxopropyl)benzoate
-
- インチ: 1S/C11H11BrO3/c1-7(13)6-9-8(11(14)15-2)4-3-5-10(9)12/h3-5H,6H2,1-2H3
- InChIKey: PMHPCPWGLPOQSC-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(C(=O)OC)=C1CC(C)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 252
- トポロジー分子極性表面積: 43.4
- 疎水性パラメータ計算基準値(XlogP): 2.1
Methyl 3-bromo-2-(2-oxopropyl)benzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015013816-250mg |
Methyl 3-bromo-2-(2-oxopropyl)benzoate |
1804063-27-1 | 97% | 250mg |
475.20 USD | 2021-06-21 | |
| Alichem | A015013816-500mg |
Methyl 3-bromo-2-(2-oxopropyl)benzoate |
1804063-27-1 | 97% | 500mg |
815.00 USD | 2021-06-21 | |
| Alichem | A015013816-1g |
Methyl 3-bromo-2-(2-oxopropyl)benzoate |
1804063-27-1 | 97% | 1g |
1,519.80 USD | 2021-06-21 |
Methyl 3-bromo-2-(2-oxopropyl)benzoate 関連文献
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
3. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
1804063-27-1 (Methyl 3-bromo-2-(2-oxopropyl)benzoate) 関連製品
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
